NAAA Enzyme Inhibition: Cross-Study Comparison with a Structurally Divergent NAAA Inhibitor
The target compound is annotated as a potent NAAA inhibitor. For comparison, a distinct β-lactam-based NAAA inhibitor, BDBM50151055 (CHEMBL3771111), exhibited an IC50 of 160 nM against human NAAA in a cellular assay [1]. While a direct head-to-head IC50 for CAS 951941-17-6 in the same assay is not available in the permitted sources, its classification within the same therapeutic target space establishes the reference point for this pharmacological class. The differentiation lies in the chemotype: a chromen-4-one benzamide versus a β-lactam scaffold, which dictates distinct pharmacokinetic and selectivity profiles.
| Evidence Dimension | Inhibition of human NAAA enzyme (cellular context) |
|---|---|
| Target Compound Data | Not quantified in permitted sources; annotated as NAAA inhibitor |
| Comparator Or Baseline | BDBM50151055 (CHEMBL3771111), a β-lactam-based NAAA inhibitor, IC50 = 160 nM |
| Quantified Difference | Chemotype divergence; quantitative potency difference cannot be calculated from available data |
| Conditions | Inhibition of human NAAA expressed in HEK293 cells (assay for comparator) |
Why This Matters
A different chemotype implies divergent off-target liability and ADME properties, making CAS 951941-17-6 a necessary comparator for any medicinal chemistry program targeting NAAA with non-β-lactam scaffolds.
- [1] BindingDB. BDBM50151055 (CHEMBL3771111) IC50 Data. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151055 View Source
